molecular formula C21H19N5O4 B3008913 2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-97-0

2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B3008913
CAS RN: 899741-97-0
M. Wt: 405.414
InChI Key: QDFULUHSNXLOEQ-UHFFFAOYSA-N
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Description

The compound “2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes in the body. They are found in DNA, RNA, and ATP .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine core, followed by various substitution reactions to introduce the ethoxyphenyl and methoxyphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The ethoxy and methoxy groups are electron-donating, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions, and the ether groups could be cleaved with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Characterization

  • Purine N-Oxides Synthesis

    Kawashima and Kumashiro (1969) studied the synthesis of purine 3-N-oxides, providing foundational insights into the chemical properties and potential applications of purine derivatives similar to your compound of interest (Kawashima & Kumashiro, 1969).

  • Synthesis of Novel Compounds

    Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized various novel compounds, including purine derivatives, showing the potential for creating a wide range of chemicals for different applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological and Medicinal Applications

  • Cytotoxicity of Pyrazole and Pyrimidine Derivatives

    Hassan, Hafez, and Osman (2014) synthesized and analyzed the cytotoxic activity of pyrazole and pyrimidine derivatives, offering insights into the potential medicinal applications of similar purine derivatives (Hassan, Hafez, & Osman, 2014).

  • Diuretic Properties

    Shishkina et al. (2018) studied a compound with strong diuretic properties, highlighting the potential therapeutic uses of similar purine derivatives (Shishkina et al., 2018).

Chemical Properties and Reactions

  • Intramolecular Hydrogen Bonding in Oxamide Derivatives

    Martínez-Martínez et al. (1998) explored intramolecular hydrogen bonding in oxamide derivatives, relevant for understanding the chemical behavior of similar purine structures (Martínez-Martínez et al., 1998).

  • Cross-Coupling Reactions in Purine Synthesis

    Česnek, Hocek, and Holý (2000) studied cross-coupling reactions in purine synthesis, offering insights into the chemical synthesis processes relevant to your compound (Česnek, Hocek, & Holý, 2000).

  • Hydrogen Bonding in DNA Base Recognition

    Gaugain, Markovits, Le Pecq, and Roques (1981) explored the role of hydrogen bonding in DNA base recognition, which can provide insights into the interactions of purine derivatives with DNA (Gaugain et al., 1981).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, skin contact, and ingestion .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields such as medicinal chemistry, given the biological significance of purine derivatives .

properties

IUPAC Name

2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-14-9-7-12(8-10-14)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-5-4-6-15(11-13)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFULUHSNXLOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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